Cas no 2229197-74-2 (1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol)

1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol
- 2229197-74-2
- 1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol
- EN300-1812000
-
- インチ: 1S/C7H10N2O/c10-7(2-3-7)5-6-1-4-8-9-6/h1,4,10H,2-3,5H2,(H,8,9)
- InChIKey: WNNUGGCNDJIMRJ-UHFFFAOYSA-N
- SMILES: OC1(CC2=CC=NN2)CC1
計算された属性
- 精确分子量: 138.079312947g/mol
- 同位素质量: 138.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 134
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 48.9Ų
1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812000-1.0g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 1g |
$1357.0 | 2023-06-03 | ||
Enamine | EN300-1812000-10.0g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 10g |
$5837.0 | 2023-06-03 | ||
Enamine | EN300-1812000-0.05g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 0.05g |
$1140.0 | 2023-09-19 | ||
Enamine | EN300-1812000-5.0g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 5g |
$3935.0 | 2023-06-03 | ||
Enamine | EN300-1812000-0.5g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 0.5g |
$1302.0 | 2023-09-19 | ||
Enamine | EN300-1812000-0.1g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 0.1g |
$1195.0 | 2023-09-19 | ||
Enamine | EN300-1812000-5g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 5g |
$3935.0 | 2023-09-19 | ||
Enamine | EN300-1812000-0.25g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 0.25g |
$1249.0 | 2023-09-19 | ||
Enamine | EN300-1812000-2.5g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 2.5g |
$2660.0 | 2023-09-19 | ||
Enamine | EN300-1812000-1g |
1-[(1H-pyrazol-3-yl)methyl]cyclopropan-1-ol |
2229197-74-2 | 1g |
$1357.0 | 2023-09-19 |
1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol 関連文献
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
1-(1H-pyrazol-3-yl)methylcyclopropan-1-olに関する追加情報
Recent Advances in the Study of 1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol (CAS: 2229197-74-2)
The compound 1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol (CAS: 2229197-74-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, featuring a pyrazole ring fused with a cyclopropanol moiety, presents unique chemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a key intermediate in the synthesis of kinase inhibitors. The research team demonstrated that derivatives of 1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol showed potent inhibitory activity against several cancer-related kinases, with IC50 values in the nanomolar range. The cyclopropanol group was found to be crucial for maintaining the compound's conformational rigidity, which enhanced its binding affinity to target proteins.
In the field of neuropharmacology, researchers have explored the compound's potential as a modulator of GABA receptors. A recent preclinical study revealed that certain analogs of 1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol exhibited anxiolytic effects in animal models without the sedative side effects commonly associated with benzodiazepines. This finding suggests potential applications in the treatment of anxiety disorders and epilepsy.
The synthetic pathways for 1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol have also seen significant optimization in recent years. A 2024 paper in Organic Process Research & Development described a novel, scalable synthesis route with improved yield (85%) and reduced environmental impact compared to previous methods. The new protocol utilizes flow chemistry techniques, which allow for better control of reaction parameters and enhanced safety profile.
Pharmacokinetic studies of the compound and its derivatives have provided valuable insights into their drug-like properties. Research indicates that the presence of both the pyrazole and cyclopropanol moieties contributes to favorable metabolic stability and oral bioavailability. However, challenges remain in optimizing the blood-brain barrier penetration for CNS-targeted applications, which is currently an active area of investigation.
Looking forward, the versatility of 1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol as a molecular scaffold continues to inspire new research directions. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for oncology indications. The unique three-dimensional structure of the molecule offers opportunities for creating selective inhibitors of protein-protein interactions, which represent an emerging frontier in drug discovery.
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